molecular formula C9H7BrN2O B1384139 6-Bromo-2-methylquinazolin-4(3H)-one CAS No. 5426-59-5

6-Bromo-2-methylquinazolin-4(3H)-one

Cat. No. B1384139
CAS RN: 5426-59-5
M. Wt: 239.07 g/mol
InChI Key: MNYWPPKPTICBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-methylquinazolin-4(3H)-one” is a heterocyclic compound that belongs to the quinazolinone family. It has a molecular weight of 239.07 . The IUPAC name for this compound is 6-bromo-2-methyl-4(1H)-quinazolinone .


Synthesis Analysis

The synthesis of “6-Bromo-2-methylquinazolin-4(3H)-one” involves the condensation of Methyl-2-amino-5-bromobenzoate with acetic anhydride . This yields the cyclic compound 2-methyl 6-bromo-1, 3-benzo-oxazine-4-one, which further produces 3-Amino-2-Methyl 6-bromoquinazolin4 (3H)-ones via the reaction with hydrazine hydrate .


Molecular Structure Analysis

The molecular formula of “6-Bromo-2-methylquinazolin-4(3H)-one” is C9H7BrN2O . The InChI code for this compound is 1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,11H,1H2,(H,12,13) .


Chemical Reactions Analysis

The diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one and its 6-bromo derivative reacted with some active methylene compounds, namely ethyl acetoacetate, ethyl cyanoacetate, and acetylacetone, to afford the corresponding hydrazono quinazolinone derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 372.6ºC at 760mmHg . The compound is stored in a dry room at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate : 6-Bromo-2-methylquinazolin-4(3H)-one serves as an important intermediate in the synthesis of drugs treating colon and rectal cancers, exhibiting high yield and efficient synthetic methodology (He Zheng-you, 2010).
  • One-Pot Synthesis : This compound has been synthesized using a one-pot, three-component method involving microwave irradiation and solvent-free conditions, demonstrating its versatility in chemical synthesis (A. Mohammadi & S. S. S. Hossini, 2011).

Biological Activity

  • Antimicrobial and Analgesic Effects : Derivatives of 6-Bromo-2-methylquinazolin-4(3H)-one have shown significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, indicating potential pharmaceutical applications (S. Sahu et al., 2008).
  • Hypotensive Agents : Some derivatives of this compound have been evaluated for their hypotensive activity, with certain compounds showing significant blood pressure-lowering effects (Ashok Kumar et al., 2003).
  • Antifungal Bioactivities : Specific derivatives, such as 6-bromo-3-propylquinazolin-4-one, have been found to possess good antifungal activity, which could be explored for agricultural or medicinal uses (Gui-ping Ouyang et al., 2006).

Potential in Drug Development

  • Anticancer Properties : Research indicates that certain derivatives of 6-Bromo-2-methylquinazolin-4(3H)-one exhibit promising anticancer properties, with potential applications in cancer therapy (E. N. Agbo et al., 2015).
  • Anti-HIV Activity : Synthesized derivatives of this compound have been screened for antiviral activity against HIV, suggesting its potential use in antiretroviral therapy (P. Selvam et al., 2008).
  • Tubulin-Binding Tumor-Vascular Disrupting Agents : Some analogues with a 6-Bromo-2-methylquinazolin-4(3H)-one scaffold have shown to be tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Mu-Tian Cui et al., 2017).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 . The precautionary statements are P280, P305, P338, P351 .

properties

IUPAC Name

6-bromo-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYWPPKPTICBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279840
Record name 6-Bromo-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylquinazolin-4(3H)-one

CAS RN

5426-59-5
Record name 5426-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-methylquinazolin-4(3H)-one

Q & A

Q1: What is the significance of 6-Bromo-2-methylquinazolin-4(3H)-one in the context of anthelmintic drug discovery?

A1: 6-Bromo-2-methylquinazolin-4(3H)-one serves as a crucial building block in synthesizing novel compounds with potential anthelmintic properties. [, ] Researchers are exploring its use in creating derivatives that incorporate β-lactam rings and Schiff bases, aiming to target tubulin in parasites like the Indian earthworm Pheritima posthuma. [] This focus stems from the need for new anthelmintic drugs due to growing resistance to existing treatments like albendazole and piperazine citrate. []

Q2: Can you describe the synthetic route for incorporating 6-Bromo-2-methylquinazolin-4(3H)-one into potentially active anthelmintic compounds?

A2: The synthesis begins with the reaction of 5-bromo anthranilic acid and acetic anhydride to produce 6-bromo-2-methyl-4H-benzo (1,3) oxazin-4-one. [] This compound is then treated with hydrazine hydrate in the presence of anhydrous pyridine to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. [] This key intermediate can undergo a Schiff base reaction with various aromatic aldehydes, followed by reflux with triethylamine and chloroacetyl chloride to introduce the β-lactam ring and generate diverse derivatives. []

Q3: How are the synthesized derivatives of 6-Bromo-2-methylquinazolin-4(3H)-one characterized and what analytical methods are employed?

A3: The synthesized compounds are characterized using various techniques, including:

  • Elemental analysis: Determining the percentage composition of elements (C, H, N) to confirm the molecular formula. [, ]
  • FTIR spectroscopy: Identifying functional groups present in the molecule based on their characteristic infrared absorption patterns. [, ]
  • ¹H NMR spectroscopy: Analyzing the hydrogen atom environments to elucidate the compound's structure. [, ]
  • Mass spectrometry: Determining the molecular weight and fragmentation pattern of the compound. []
  • Thin-layer chromatography (TLC): Assessing the purity of the synthesized compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.